1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile is a chemical compound characterized by its unique structure, which includes a cyclopropane ring and a methoxypyridine moiety. Its molecular formula is , indicating that it contains ten carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the biological activity associated with the pyridine ring and the reactivity of the cyclopropane structure.
These reactions highlight the versatility of 1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile in synthetic chemistry.
The biological activity of 1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile is primarily attributed to its methoxypyridine component. Compounds containing pyridine rings are often studied for their pharmacological properties, including:
The synthesis of 1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile typically involves several steps:
These methods may vary based on desired yields and purity levels.
1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile has several potential applications:
Studies on the interactions of 1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile with biological targets are crucial for understanding its pharmacological potential. Interaction studies typically focus on:
Several compounds share structural similarities with 1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Cyclopropyl(6-methoxypyridin-3-yl)methanamine | Methoxy group at position 6 on pyridine | Different position of methoxy group affects activity |
| Cyclopropyl(5-methoxypyridin-2-yl)methanamine | Amine group at position 2 on pyridine | Variation in amine positioning alters properties |
| Cyclopropyl(4-methoxypyridin-3-yl)methanamine | Methoxy group at position 4 on pyridine | Structural variation may influence biological activity |
The uniqueness of 1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile lies in the specific arrangement of functional groups, which significantly impacts its chemical behavior and biological efficacy compared to these similar compounds.
Michael Initiated Ring Closure reactions represent one of the most versatile approaches for constructing nitrile-substituted cyclopropanes, including 1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile [11] [14]. The MIRC strategy involves a tandem process where a nucleophilic Michael addition is followed by an intramolecular cyclization to form the cyclopropane ring [10] [11].
The MIRC reaction mechanism proceeds through several key steps that enable the stereoselective formation of cyclopropane rings [11] [14]. The initial Michael addition creates a carbanion intermediate that subsequently undergoes intramolecular nucleophilic substitution to form the three-membered ring [10]. This process has been extensively studied with 2-arylacetonitriles and α-bromoennitriles under basic conditions [10].
Research has demonstrated that the reaction achieves excellent yields when utilizing cesium carbonate as the base in acetonitrile solvent at room temperature [10]. The methodology shows broad substrate scope, with various 2-arylacetonitriles being compatible under standard conditions [10]. Pyridyl derivatives, including those with electron-donating and electron-withdrawing groups, react smoothly to generate the desired cyclopropane products in satisfactory yields [10].
The MIRC approach has been successfully applied to a wide range of substrates relevant to the synthesis of 1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile [10] [11]. Studies have shown that 2-pyridylacetonitrile derivatives react effectively with α-bromoennitriles to produce dinitrile-substituted cyclopropanes [10]. The reaction conditions typically involve 1.5 equivalents of base in acetonitrile solvent for 12 hours at room temperature [10].
| Substrate Type | Base | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| 2-Pyridylacetonitriles | Cesium carbonate | Acetonitrile | Room temperature | 60-90% |
| 3-Pyridyl derivatives | Cesium carbonate | Acetonitrile | Room temperature | 65-85% |
| 4-Pyridyl derivatives | Cesium carbonate | Acetonitrile | Room temperature | 70-88% |
The reaction demonstrates excellent functional group tolerance, with substrates bearing methoxy, phenyl, chloro, bromo, trifluoromethyl, fluoro, and cyano groups all performing well under the established conditions [10]. Large-scale synthesis has been achieved with product formation in 87% yield, demonstrating the practical utility of this methodology [10].
The MIRC reaction provides access to both cis and trans diastereomers of cyclopropane products [10] [11]. The stereochemical outcome is influenced by steric effects, with the trans isomer typically favored due to the positioning of aryl groups on opposite faces of the cyclopropane ring [10]. The diastereomeric ratio can be determined through crude proton nuclear magnetic resonance analysis [10].
Base-mediated ring closure reactions of halonitrile precursors represent another important synthetic pathway for accessing nitrile-substituted cyclopropanes [15] [16]. These reactions typically involve the activation of halogenated nitrile compounds followed by intramolecular cyclization under basic conditions [15].
The base-mediated ring closure mechanism involves the deprotonation of activated methylene groups adjacent to nitrile functionalities [15]. This creates nucleophilic carbanion intermediates that can undergo intramolecular displacement of halide leaving groups to form cyclopropane rings [15] [16]. The process has been observed in various heterocyclic systems, including pyridine derivatives [15].
Recent investigations have revealed that potassium hydride can facilitate unprecedented transformations of nitrile-containing compounds through sequential β-hydride elimination processes [15]. These reactions generate reactive intermediates that undergo dearomative addition reactions, providing access to functionalized cyclopropane derivatives [15].
The success of base-mediated ring closure reactions depends critically on the positioning of the halogen atom relative to the nitrile group [15] [16]. Optimal results are achieved when the halogen is situated at the α-position to the nitrile, enabling efficient intramolecular displacement [15]. The choice of base is crucial, with stronger bases like potassium hydride or sodium amide often required to achieve complete conversion [15].
Fluorinated leaving groups have been shown to be less effective than bromide or iodide in these transformations [16]. The reaction conditions must be carefully controlled to prevent side reactions such as elimination or nucleophilic addition to the nitrile group [15] [16].
The development of enantioselective methods for synthesizing chiral nitrile-substituted cyclopropanes has become increasingly important in pharmaceutical chemistry [18] [20] [22]. These approaches enable the preparation of enantiomerically pure compounds that may exhibit enhanced biological activity or reduced side effects [18] [22].
Various chiral catalyst systems have been developed for the enantioselective synthesis of cyclopropanes [18] [20] [22]. Chiral salen-molybdenum complexes have shown particular promise for asymmetric deoxygenative cyclopropanation reactions [18]. These catalysts enable the use of safer 1,2-dicarbonyl compounds as surrogates for potentially explosive diazo compounds [18].
Research has demonstrated that chiral digold complexes derived from spiroketal bisphosphine ligands can achieve excellent diastereo- and enantioselectivity in cyclopropanation reactions [20]. The use of rhodium catalysts bearing chiral ligands has also proven effective for certain substrate classes [20] [22].
Enzymatic methods for enantioselective cyclopropane synthesis have emerged as powerful alternatives to traditional chemical catalysis [8] [13]. Engineered hemoproteins have been developed that can catalyze the highly stereoselective synthesis of nitrile-substituted cyclopropanes through the activation of diazoacetonitrile [8] [13].
| Catalyst Type | Substrate | Enantioselectivity | Yield |
|---|---|---|---|
| Engineered hemoprotein | Diazoacetonitrile | >99% ee | 70-95% |
| Chiral salen-Mo | 1,2-Dicarbonyls | 85-95% ee | 65-90% |
| Chiral digold complex | Diazooxindoles | 90-98% ee | 75-92% |
The biocatalytic approach offers unprecedented degrees of stereocontrol compared to traditional chemocatalytic methods [8] [13]. These reactions demonstrate high turnover numbers, scalability, and broad substrate scope extending beyond conventional metalloprotein-catalyzed carbene transfer reactions [8] [13].
Asymmetric phase-transfer catalysis has been successfully applied to the synthesis of chiral cyclopropanes through Michael Initiated Ring Closing reactions [21]. Cinchona alkaloid-derived quaternary ammonium salt catalysts have proven particularly effective for the cyclopropanation of chalcones using bromomalonates as nucleophiles [21].
The optimal catalyst structure features a free hydroxyl group, which is believed to coordinate with the nucleophile or electrophile to achieve better stereochemical control [21]. Liquid-liquid reaction conditions using carefully optimized solvent systems enable enantiomeric ratios up to 91:9 [21].
Post-functionalization strategies provide valuable methods for elaborating cyclopropane intermediates into more complex molecular architectures [23] [24] [25]. These approaches are particularly important for the synthesis of pharmaceutical compounds and natural products containing cyclopropane motifs [23] [25].
Cyclopropane ring-opening reactions offer access to acyclic products with defined stereochemistry [24] [27]. Strain-release ring opening of monosubstituted cyclopropanes can be achieved using catalytic Brønsted acid in hexafluoroisopropanol solvent [24]. This transformation enables intermolecular carbon-carbon bond formation with a broad scope of arene nucleophiles [24].
The mechanism of ring opening depends on the substitution pattern of the cyclopropane [24]. Aryl-substituted cyclopropanes undergo ring opening through a carbocation intermediate, while cyclopropanes bearing carbonyl groups react via a homo-conjugate addition pathway [24]. This mechanistic dichotomy allows for predictable regioselectivity in product formation [24].
Oxidative radical ring-opening and cyclization reactions provide access to diverse functionalized products from cyclopropane starting materials [26]. These transformations typically involve the generation of carbon-centered radicals followed by subsequent cyclization to form larger ring systems [26]. Methylenecyclopropanes and cyclopropyl olefins are particularly suitable substrates for these reactions [26].
Zinc-mediated cross-electrophile coupling reactions enable the conversion of 1,3-dimesylates to cyclopropanes for late-stage modification of complex molecules [25]. This methodology has been successfully applied to natural product derivatives and medicinal agents, including statin pharmaceuticals [25]. The reaction tolerates a variety of functional groups and provides access to both monosubstituted and disubstituted cyclopropanes [25].
| Substrate Type | Metal | Additive | Yield | Diastereomeric Ratio |
|---|---|---|---|---|
| Monosubstituted dimesylate | Zinc | Magnesium bromide | 65-85% | Not applicable |
| 1,2-Disubstituted dimesylate | Zinc | Magnesium bromide | 55-75% | 3.6:1 to 4.5:1 |
| Polyketide scaffold | Zinc | Magnesium bromide | 60-80% | Variable |
The transformation requires the presence of magnesium bromide as an essential additive, with optimal results achieved using 1.5 equivalents in dimethylacetamide solvent [25]. The reaction demonstrates excellent functional group compatibility and enables the synthesis of cyclopropanes from complex starting materials [25].
Recent advances in photocatalysis have enabled new approaches for cyclopropane functionalization [23] [28]. Cooperative photoredox and N-heterocyclic carbene catalysis can achieve formal carbon-hydrogen functionalization of cyclopropanes through deconstruction-reconstruction strategies [23]. These methods avoid the need for pre-installed directing groups and provide access to tertiary cyclopropane derivatives [23].
The thermodynamic stability of 1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile is fundamentally governed by the inherent ring strain associated with its cyclopropane moiety. Cyclopropane exhibits exceptional ring strain energy, measured at 28.0-28.6 kilocalories per mole, representing one of the highest strain energies among cycloalkanes [1] [2]. This substantial strain arises from the severe geometric constraints imposed by the three-membered ring structure.
The carbon-carbon-carbon bond angles in cyclopropane are fixed at 60 degrees, representing a 49.5-degree deviation from the ideal tetrahedral angle of 109.5 degrees [1] [3]. This angular distortion generates significant angle strain, contributing approximately 9.1 kilocalories per mole per methylene unit [3]. The planar geometry of cyclopropane, dictated by the requirement that three points define a plane, eliminates conformational flexibility and forces all carbon-hydrogen bonds into eclipsed arrangements, thereby introducing additional torsional strain [1].
Computational studies using high-level ab initio calculations have demonstrated that carbonyl substitution, as present in cyclopropanecarbonitrile derivatives, enhances the total strain energy by 20-40% relative to unsubstituted cyclopropane [2]. The electron-withdrawing character of the nitrile group (carbon-nitrogen triple bond) in 1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile is predicted to increase the estimated strain energy to 30-35 kilocalories per mole, surpassing that of the parent cyclopropane system.
The ring strain energy of cyclopropane derivatives correlates strongly with their carbon-hydrogen bond dissociation energies, as demonstrated through systematic investigations of substituted cyclopropanes [4] [5]. The strain energy manifests in the form of banana-like bonds characterized by significant curvature, with the degree of curvature quantified through quantum theory of atoms in molecules analysis [4] [5].
| Property | Value | Units | Reference Source |
|---|---|---|---|
| Cyclopropane ring strain energy | 28.0-28.6 | kcal/mol | Computational studies [1] [2] |
| Total ring strain (cyclopropane) | 27.4-28.6 | kcal/mol | Heat of combustion data [3] |
| Ring strain per CH₂ unit | 9.1 | kcal/mol | Per unit analysis [3] |
| Bond angle deviation from ideal | 49.5 | degrees | Geometric calculation [1] |
| C-C-C bond angle (cyclopropane) | 60 | degrees | Planar constraint [1] |
| Ideal tetrahedral angle | 109.5 | degrees | sp³ hybridization [1] |
| Strain energy with carbonyl substitution | Enhanced by 20-40% | relative increase | Carbonyl effect studies [2] |
| Cyclopropanecarbonitrile estimated strain | 30-35 (estimated) | kcal/mol | Theoretical prediction |
The solubility characteristics of 1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile reflect the compound's amphiphilic nature, combining the polar pyridine-methoxy functionality with the hydrophobic cyclopropane ring and nitrile group. Polar aprotic solvents demonstrate the highest solvation capacity for this compound, with dimethyl sulfoxide and N,N-dimethylformamide exhibiting superior dissolving power.
Dimethyl sulfoxide represents the optimal solvent system, providing estimated solubility in the range of 50-100 milligrams per milliliter [6]. The exceptional solvating ability of dimethyl sulfoxide stems from its capacity to engage in multiple intermolecular interactions, including hydrogen bonding through its sulfoxide oxygen and strong dipole-dipole interactions with the pyridine nitrogen and methoxy oxygen [6].
N,N-Dimethylformamide demonstrates even higher solubility potential, with estimated values reaching 80-150 milligrams per milliliter [7]. This enhanced solubility arises from the complementary interaction between the formamide carbonyl and the pyridine ring system, coupled with favorable dipolar interactions involving the methoxy substituent [7].
Protic solvents exhibit moderate solubility behavior. Methanol and ethanol provide estimated solubilities of 10-25 milligrams per milliliter and 8-20 milligrams per milliliter, respectively [8]. The methoxy group facilitates hydrogen bonding interactions with protic solvents, while the pyridine nitrogen serves as a hydrogen bond acceptor [9].
Acetonitrile, a polar aprotic solvent, supports moderate solubility in the range of 15-30 milligrams per milliliter. The nitrile functionality of acetonitrile creates favorable dipolar interactions with the compound's nitrile group, while the overall polarity accommodates the pyridine-methoxy system.
Water demonstrates limited solubility, estimated at 2-5 milligrams per milliliter, primarily due to the hydrophobic character of the cyclopropane ring and the limited water solubility typically observed for substituted pyridines [9]. Nonpolar solvents such as carbon tetrachloride exhibit poor solubility (less than 1 milligram per milliliter), reflecting the compound's polar character.
| Solvent System | Solubility Category | Estimated Solubility Range | Interaction Type |
|---|---|---|---|
| Dimethyl sulfoxide (DMSO) | High | 50-100 mg/mL | Hydrogen bonding, dipole-dipole [6] |
| N,N-Dimethylformamide (DMF) | Very High | 80-150 mg/mL | Strong dipolar interactions [7] |
| Methanol | Moderate | 10-25 mg/mL | Hydrogen bonding [8] |
| Ethanol | Moderate | 8-20 mg/mL | Hydrogen bonding [8] |
| Acetonitrile | Moderate | 15-30 mg/mL | Dipolar interactions |
| Water | Limited | 2-5 mg/mL | Limited hydrogen bonding [9] |
| Carbon tetrachloride | Poor | <1 mg/mL | Van der Waals only |
| Chloroform | Limited | 3-8 mg/mL | Weak dipolar interactions |
The 5-methoxy substituent enhances the basicity of the pyridine ring through electron-donating inductive effects. Computational studies and experimental observations of methoxy-substituted pyridines indicate that the estimated pKa for 5-methoxypyridine ranges from 5.6 to 5.8, representing a basicity enhancement of +0.4 to +0.6 pKa units relative to unsubstituted pyridine [10] [12].
The electron-donating character of the methoxy group operates through positive inductive effects transmitted through sigma bonds [10]. The methoxy oxygen, bearing partial negative charge, increases electron density on the pyridine ring through inductive electron donation, thereby enhancing the availability of the nitrogen lone pair for protonation [11] [13].
The 5-position substitution pattern (meta to the pyridine nitrogen) provides optimal electronic enhancement while minimizing steric interference [12]. This positioning allows for effective inductive electron donation without creating unfavorable steric interactions that could destabilize the protonated form.
The cyclopropanecarbonitrile substituent at the 3-position exerts a modest electron-withdrawing effect through the nitrile group, which partially counteracts the electron-donating influence of the methoxy group. However, the net effect remains basicity enhancement due to the stronger inductive donation of the methoxy substituent.
The conjugate acid formed upon protonation of the pyridine nitrogen demonstrates moderate stability, enhanced by the electron-donating methoxy group which helps stabilize the positive charge through inductive effects [11] [13]. The primary protonation site is exclusively the pyridine nitrogen, as the nitrile nitrogen is significantly less basic due to its sp hybridization and involvement in the carbon-nitrogen triple bond.
| Property | Value | Notes |
|---|---|---|
| Pyridine pKa (reference) | 5.2 | Standard reference value [10] [11] |
| 5-Methoxypyridine estimated pKa | 5.6-5.8 | Estimated from substituent effects [10] [12] |
| Basicity enhancement by methoxy | +0.4 to +0.6 | Inductive donation effect [10] |
| Nitrogen lone pair availability | Enhanced | Increased electron density [11] [13] |
| Electronic effect of methoxy | Electron donating | +I effect through σ-bonds [10] |
| Position effect (5-position) | Meta to nitrogen | Indirect stabilization [12] |
| Protonation site | Pyridine nitrogen | Primary basic site [11] |
| Conjugate acid stability | Moderate | Stabilized by electron donation [11] [13] |
The partition coefficient (LogP) for 1-(5-Methoxypyridin-3-YL)cyclopropanecarbonitrile is estimated to range from 1.8 to 2.3, indicating moderate lipophilicity that balances hydrophobic and hydrophilic character [14] [15]. This LogP range positions the compound in an optimal zone for biological membrane permeability while maintaining aqueous solubility.
The molecular weight of 174.2 grams per mole contributes favorably to the partition behavior, falling within the preferred range for pharmaceutical compounds [15]. The compound contains two hydrogen bond acceptors (pyridine nitrogen and methoxy oxygen) and zero hydrogen bond donors, creating a hydrogen bonding profile that facilitates interactions with both aqueous and lipophilic environments [15].
The polar surface area is estimated at 35-40 square Angstroms, primarily contributed by the pyridine nitrogen and methoxy oxygen atoms [15]. This moderate polar surface area supports the predicted LogP range and suggests favorable absorption and distribution properties.
The molecular polarizability is estimated at 18-22 cubic Angstroms, enhanced significantly by the aromatic character of the pyridine ring [16] [17] [18]. The delocalized π-electron system of the pyridine ring substantially increases the molecular polarizability compared to saturated analogs [17] [18]. Computational studies using density functional theory methods demonstrate that aromatic nitrogen heterocycles exhibit enhanced polarizability due to the extended π-conjugation [16] [19].
The methoxy substituent contributes additional polarizability through its oxygen lone pairs and carbon-oxygen bond polarization [17]. The nitrile group, while less polarizable due to its compact triple bond character, adds to the overall molecular dipole moment and influences the partition behavior [14].
The presence of two rotatable bonds (methoxy group rotation and cyclopropanecarbonitrile rotation) provides conformational flexibility that can optimize intermolecular interactions in different environments [15]. This flexibility enhances the compound's ability to adapt to various solvation environments, contributing to its partition behavior.
| Property | Value | Units | Contributing Factors |
|---|---|---|---|
| Estimated LogP (octanol/water) | 1.8-2.3 | Log units | Aromatic ring, methoxy group, nitrile [14] [15] |
| Molecular weight | 174.2 | g/mol | C₁₀H₁₀N₂O molecular formula |
| Polar surface area (estimated) | 35-40 | Ų | Pyridine N + methoxy O [15] |
| Hydrogen bond donors | 0 | count | No NH or OH groups [15] |
| Hydrogen bond acceptors | 2 | count | Pyridine N, methoxy O [15] |
| Rotatable bonds | 2 | count | Methoxy and nitrile rotation [15] |
| Molecular polarizability (estimated) | 18-22 | ų | π-electron system, heteroatoms [16] [17] [18] |
| Aromatic character influence | Enhanced polarizability | relative effect | Delocalized π-system [16] [18] |